4-[2-(Benzylsulfanyl)ethyl]piperidine
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Overview
Description
4-[2-(Benzylsulfanyl)ethyl]piperidine is a chemical compound with the molecular formula C14H21NS It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Benzylsulfanyl)ethyl]piperidine typically involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Benzylsulfanyl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzyl group, yielding piperidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidine compounds.
Scientific Research Applications
4-[2-(Benzylsulfanyl)ethyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Benzylsulfanyl)ethyl]piperidine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different biological activity.
2-Benzylpiperidine: Another derivative with distinct chemical properties and applications.
Benzylpiperazine: A compound with a different ring structure but similar benzyl substitution.
Uniqueness: 4-[2-(Benzylsulfanyl)ethyl]piperidine is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H21NS |
---|---|
Molecular Weight |
235.39 g/mol |
IUPAC Name |
4-(2-benzylsulfanylethyl)piperidine |
InChI |
InChI=1S/C14H21NS/c1-2-4-14(5-3-1)12-16-11-8-13-6-9-15-10-7-13/h1-5,13,15H,6-12H2 |
InChI Key |
VOQVPCNXTSHVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCSCC2=CC=CC=C2 |
Origin of Product |
United States |
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